A Comprehensive Technical Guide to 1-heptyl-1H-indazol-6-amine: Properties, Synthesis, and Medicinal Chemistry Perspective
A Comprehensive Technical Guide to 1-heptyl-1H-indazol-6-amine: Properties, Synthesis, and Medicinal Chemistry Perspective
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically relevant molecules.[1][2] This technical guide provides an in-depth examination of a specific derivative, 1-heptyl-1H-indazol-6-amine. While direct empirical data for this compound is limited, this document synthesizes information from its core structure, 1H-indazol-6-amine, and related N-alkylated analogs to present a robust profile for researchers and drug development professionals. We will explore its physicochemical properties, propose a detailed synthetic protocol, predict its spectroscopic signature, and discuss its potential applications in drug discovery, with a focus on how the N1-heptyl substituent modulates its chemical character and biological potential.
Introduction: The Significance of the Indazole Scaffold
Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. This structure is of immense interest in pharmaceutical development due to its ability to act as a "hinge-binding" fragment, interacting with the backbone of protein kinases—a class of enzymes frequently targeted in oncology.[2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form and is the predominant isomer in most derivatives.[1]
The 6-amino functional group is a particularly valuable feature, serving as a key interaction point (hydrogen bond donor) in many biologically active molecules and a versatile handle for further chemical modification.[3][4] The addition of an N-alkyl chain, such as the heptyl group in 1-heptyl-1H-indazol-6-amine , is a common strategy in drug design to modulate physicochemical properties. The heptyl chain significantly increases lipophilicity, which can enhance membrane permeability and improve binding affinity within hydrophobic pockets of target proteins. This guide will provide the foundational chemical knowledge required to effectively utilize this compound in a research and development setting.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a compound dictate its handling, formulation, and behavior in biological systems. The properties of 1-heptyl-1H-indazol-6-amine are determined by its aromatic core and the appended lipophilic alkyl chain.
| Property | Value | Source/Method |
| IUPAC Name | 1-heptyl-1H-indazol-6-amine | IUPAC Nomenclature |
| CAS Number | 1155102-93-4 | Chemical Abstracts Service[5] |
| Molecular Formula | C₁₄H₂₁N₃ | Calculated |
| Molecular Weight | 231.34 g/mol | Calculated[6] |
| Appearance | Predicted: Off-white to tan solid or oil | Extrapolated from analogs[7] |
| Melting Point | Predicted: Lower than parent (204-206 °C) | Based on 1H-indazol-6-amine[7][8] |
| Boiling Point | Predicted: > 380 °C | Based on 1H-indazol-6-amine[7] |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DMF; low aqueous solubility | Based on parent scaffold and lipophilic chain[7][9] |
| pKa | Predicted: ~4-5 (for the amino group) | Extrapolated from aromatic amines |
Rationale for Predictions: The long heptyl chain disrupts the crystal lattice packing that is present in the parent compound, 1H-indazol-6-amine, which is a solid with a high melting point (204-206 °C).[7][8] This disruption is expected to significantly lower the melting point. The increased molecular weight and van der Waals forces from the alkyl chain will lead to a higher boiling point. The nonpolar heptyl group drastically reduces water solubility while enhancing solubility in organic solvents.
Synthesis and Purification
The most direct and logical approach for preparing 1-heptyl-1H-indazol-6-amine is through the N-alkylation of the parent scaffold, 1H-indazol-6-amine. This is a standard transformation in heterocyclic chemistry.
Proposed Synthetic Pathway
The synthesis involves the deprotonation of the indazole N-H proton, which is the most acidic proton in the molecule, followed by nucleophilic attack on an alkyl halide.
Caption: Proposed synthetic workflow for 1-heptyl-1H-indazol-6-amine.
Experimental Protocol
Objective: To synthesize 1-heptyl-1H-indazol-6-amine via N-alkylation.
Materials:
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Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq) OR Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1-Bromoheptane (1.1 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Hexanes
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
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Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1H-indazol-6-amine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add the base portion-wise.
-
If using NaH: Add sodium hydride (1.2 eq) slowly. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. The evolution of hydrogen gas should be observed.
-
If using K₂CO₃: Add potassium carbonate (2.5 eq). This is a milder, safer alternative to NaH.
-
-
Alkylation: Add 1-bromoheptane (1.1 eq) dropwise to the reaction mixture.
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Reaction Monitoring: Heat the reaction to 60-80 °C and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-heptyl-1H-indazol-6-amine.
Causality Behind Choices:
-
Base: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H, driving the reaction forward. K₂CO₃ is a milder, heterogeneous base suitable for larger-scale or safety-conscious applications.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and the intermediate anion, facilitating the Sₙ2 reaction.
-
Purification: Column chromatography is essential to separate the desired N1-alkylated product from any potential N2-isomer, unreacted starting material, and dialkylated byproducts.
Spectroscopic Characterization (Predicted)
For unambiguous identification, a combination of spectroscopic methods is required. The following data is predicted based on the known spectra of 1H-indazol-6-amine and the standard chemical shifts for an n-heptyl chain.[10][11]
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic Region (δ 7.8-6.5 ppm): Three protons on the benzene ring. Expect a singlet for H7, and two doublets for H4 and H5. Aliphatic Region (δ 4.2-0.8 ppm): A triplet for the N-CH₂ protons (~4.2 ppm), multiplets for the five internal CH₂ groups (~1.8-1.2 ppm), and a triplet for the terminal CH₃ group (~0.8 ppm). Amine Protons (δ ~4.0 ppm): A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Aromatic Region (δ ~150-100 ppm): Six distinct signals for the carbons of the indazole core. Aliphatic Region (δ ~50-14 ppm): Seven distinct signals for the heptyl chain carbons. |
| IR Spectroscopy | ~3450-3300 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine. ~3050 cm⁻¹: Aromatic C-H stretching. ~2950-2850 cm⁻¹: Aliphatic C-H stretching (strong). ~1620, 1580, 1500 cm⁻¹: C=C and C=N stretching of the aromatic rings. ~1600 cm⁻¹: N-H scissoring (bending) of the amine. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 231. Key Fragments: m/z = 133 (loss of the heptyl chain, C₇H₁₅•), m/z = 132 (loss of heptene, C₇H₁₄). |
Reactivity, Stability, and Handling
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Reactivity: The chemical behavior is dominated by three features:
-
The 6-Amino Group: This primary aromatic amine can undergo typical reactions such as acylation, sulfonylation, diazotization, and reductive amination.[3]
-
The Indazole Ring: The ring system is relatively electron-rich and can undergo electrophilic aromatic substitution. The directing effects of the fused pyrazole ring and the strongly activating amino group will influence the position of substitution.
-
N1-Position: The nitrogen at position 1 is part of the pyrazole ring and is generally less reactive after alkylation.
-
-
Stability and Storage: Like its parent compound, 1-heptyl-1H-indazol-6-amine is expected to be stable under normal laboratory conditions.[8] It should be stored in a cool, dry, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation of the amino group.
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Incompatibilities: Avoid contact with strong oxidizing agents.[8]
Role in Drug Discovery and Medicinal Chemistry
The true value of 1-heptyl-1H-indazol-6-amine lies in its potential as a scaffold or intermediate in drug discovery. The indazole core is a proven pharmacophore, and the 6-amino group is a key anchor for binding to many biological targets.[2]
Structure-Activity Relationship (SAR) Insights
The introduction of the heptyl group is a deliberate design choice aimed at modulating the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
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